molecular formula C18H11ClFN7O B267963 8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

カタログ番号 B267963
分子量: 395.8 g/mol
InChIキー: LZQOWZRVPHIALE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

TAK-659 selectively binds to and inhibits the activity of BTK, a key component of the B-cell receptor signaling pathway. BTK is required for the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 leads to the disruption of these pathways, resulting in apoptosis and growth inhibition of malignant B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. TAK-659 is primarily metabolized by CYP3A4 and does not significantly inhibit or induce CYP enzymes. TAK-659 has also been shown to have low potential for drug-drug interactions and does not affect the QT interval.

実験室実験の利点と制限

TAK-659 has several advantages as a tool compound for studying B-cell receptor signaling and B-cell malignancies. TAK-659 is highly selective for BTK and does not significantly inhibit other kinases, reducing the risk of off-target effects. TAK-659 has also demonstrated potent anti-tumor activity in preclinical models, making it a promising candidate for further development as a therapeutic agent. However, TAK-659 has limitations in terms of its solubility and stability, which may affect its use in certain assays and experiments.

将来の方向性

There are several future directions for the development and application of TAK-659. One potential area of research is the evaluation of TAK-659 in combination with other therapies, such as chemotherapy, immunotherapy, or targeted agents. Another area of research is the identification of biomarkers that can predict response to TAK-659 and guide patient selection. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors and develop strategies to overcome resistance. Finally, the clinical development of TAK-659 in various B-cell malignancies is ongoing, and the results of these trials will provide valuable insights into the efficacy and safety of this promising therapeutic agent.

合成法

The synthesis of TAK-659 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step is the preparation of 4-chloroaniline and 4-fluoroaniline, which are then reacted with ethyl acetoacetate to form the corresponding ketones. The ketones are then cyclized to form the tricyclic core structure, which is further functionalized to introduce the necessary substituents. The final step involves the coupling of the tricyclic core with a suitable amine derivative to form TAK-659.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. TAK-659 has also been shown to inhibit B-cell receptor signaling and downstream pathways, leading to apoptosis and growth inhibition of malignant B-cells.

特性

製品名

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

分子式

C18H11ClFN7O

分子量

395.8 g/mol

IUPAC名

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C18H11ClFN7O/c19-11-5-1-10(2-6-11)16-13-14(9-3-7-12(20)8-4-9)22-23-17(28)15(13)21-18-24-25-26-27(16)18/h1-8,16,25-26H

InChIキー

LZQOWZRVPHIALE-UHFFFAOYSA-N

異性体SMILES

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

SMILES

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

正規SMILES

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。